molecular formula C24H25NO4S B11639594 Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Cat. No.: B11639594
M. Wt: 423.5 g/mol
InChI Key: WSUDXVSGNAULHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the esterification process. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 4-[4-(2-methylphenoxy)butanoylamino]benzoate : This compound shares a similar structure but differs in the presence of a benzoate group instead of a thiophene ring.
  • Other Thiophene Derivatives : Compounds with similar thiophene structures but different substituents can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H25NO4S/c1-3-28-24(27)19-16-21(18-11-5-4-6-12-18)30-23(19)25-22(26)14-9-15-29-20-13-8-7-10-17(20)2/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,25,26)

InChI Key

WSUDXVSGNAULHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=CC=C3C

Origin of Product

United States

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